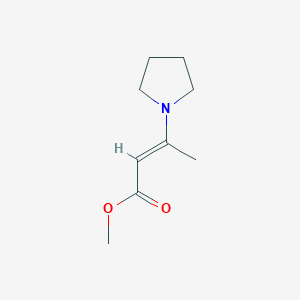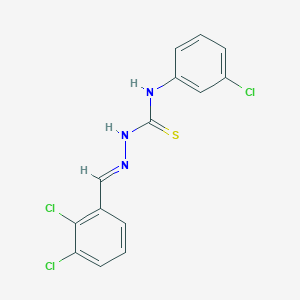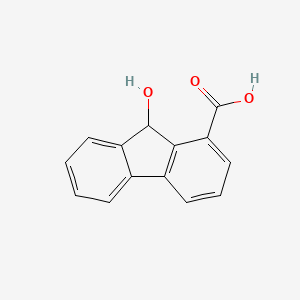![molecular formula C28H30ClN5OS2 B12008908 N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618441-53-5](/img/structure/B12008908.png)
N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
Chemical Formula: CHClNS
Structure: !Compound Structure
This compound belongs to the class of acetamides and contains a triazole ring, a phenyl group, and a chloro-substituted aromatic ring. It’s used in various scientific and industrial applications due to its intriguing properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves the first synthetic route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation under certain conditions.
Reduction: Reduction of the nitro group in the phenyl ring can yield a corresponding amine.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, isopropylamine, and reducing agents.
Major Products: Acetamide derivatives and substituted triazoles.
Scientific Research Applications
Medicine: Investigated as a potential antifungal agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its interactions with biological receptors.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The compound likely interacts with specific protein targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other acetamides, triazoles, and phenyl-substituted compounds.
Uniqueness: The combination of triazole, phenyl, and chloro-substituted moieties sets it apart.
Properties
CAS No. |
618441-53-5 |
|---|---|
Molecular Formula |
C28H30ClN5OS2 |
Molecular Weight |
552.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30ClN5OS2/c1-20(2)33(22-11-6-4-7-12-22)19-36-17-26-31-32-28(34(26)23-13-8-5-9-14-23)37-18-27(35)30-25-16-10-15-24(29)21(25)3/h4-16,20H,17-19H2,1-3H3,(H,30,35) |
InChI Key |
TYNNBJZJGLVECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

